Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Description
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring an ethyl carboxylate group at the 1-position and a 5-chloropyrimidin-2-yloxy substituent at the 3-position of the piperidine ring.
Properties
IUPAC Name |
ethyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYJIYXUZGSODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆ClN₃O₃
- Molecular Weight : 285.73 g/mol
- CAS Number : 2034329-98-9
The compound comprises a piperidine ring, a chloropyrimidine moiety, and an ethyl ester group, which contribute to its diverse chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chloropyrimidine moiety enhances hydrogen bonding and hydrophobic interactions, while the piperidine ring may improve binding affinity and specificity towards enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and possess antifungal activity against various pathogens .
Anticancer Properties
This compound has been evaluated for its anticancer potential. A study demonstrated that related compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines, such as A431 vulvar epidermal carcinoma cells . The specific mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes. For example, similar piperidine derivatives have shown efficacy in inhibiting soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways . This inhibition can lead to reduced levels of inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The following table compares key structural features of Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate with related compounds:
Key Observations :
- Electron-Withdrawing Groups: The 5-chloropyrimidinyl group in the target compound contrasts with the 4-iodophenylcarbamoyloxy group in compound 6d .
- Bulk and Solubility : The trifluoromethylphenyl group in introduces significant hydrophobicity (LogP = 2.74), whereas the pyrimidine ring in the target compound balances polar (N-heterocycle) and hydrophobic (Cl) features.
- Physical State: tert-Butyl derivatives (e.g., 6d ) often form solids, while phenoxyethyl-substituted analogs () are liquids, likely due to reduced molecular symmetry and lower melting points .
Q & A
Q. How can the three-dimensional structure of this compound be reliably determined?
Methodology :
- Single-crystal X-ray diffraction is the gold standard. Crystallize the compound using vapor diffusion or slow evaporation (e.g., in ethyl acetate/hexane mixtures). Collect diffraction data at 298 K (as in ).
- Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure. Validate geometric parameters (bond lengths, angles) against standard databases. For disordered regions (common in flexible piperidine rings), apply constraints/restraints to model electron density accurately .
- Cross-validate results with NMR spectroscopy (e.g., H and C) to confirm stereochemistry and substituent positions. Compare observed chemical shifts (e.g., δ 4.18–4.21 ppm for ethyl ester protons) with synthesized analogs .
Q. What synthetic routes are available for preparing this compound, and how can purity be optimized?
Methodology :
- Stepwise nucleophilic substitution : React 5-chloro-2-hydroxypyrimidine with ethyl 3-hydroxypiperidine-1-carboxylate under Mitsunobu conditions (DIAD/PPh) or using a base like KCO in DMF .
- Purity optimization :
Q. How can the puckering conformation of the piperidine ring be analyzed?
Methodology :
- Apply Cremer-Pople ring-puckering parameters to quantify out-of-plane displacements. Calculate amplitude () and phase angle () using crystallographic coordinates .
- Compare with literature values for similar piperidine derivatives (e.g., Å for chair-like conformations). Use software like Mercury or PLATON for visualization .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder, high R-factors) be resolved during structure refinement?
Methodology :
- Disorder modeling : Split occupancy for overlapping atoms (e.g., ethyl or chloropyrimidine groups). Apply SHELXL commands like
PARTandSUMPto refine partial sites . - High R-factors : Use TwinRotMat in PLATON to check for twinning. If present, apply twin-law matrices (e.g., HKLF 5 format in SHELXL) .
- Validate with Hirshfeld surfaces to ensure intermolecular contacts (e.g., C–H···O/N interactions) are chemically plausible .
Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) in drug discovery?
Methodology :
- Pharmacophore modeling : Align the compound with bioactive analogs (e.g., kinase inhibitors) using MOE or Schrödinger. Highlight key features: chloropyrimidine (hydrogen bond acceptor), piperidine (conformational flexibility), and ethyl ester (lipophilicity modulator) .
- Molecular dynamics (MD) simulations : Simulate binding to target proteins (e.g., G protein-coupled receptors). Analyze RMSD/RMSF to identify flexible regions affecting activity .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Methodology :
- LC-MS/MS : Monitor reactions in real-time. Detect intermediates (e.g., hydrolyzed ester at m/z [M+18] for carboxylic acid).
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), or acidic/basic conditions. Characterize degradants via H NMR (e.g., δ 1.18–1.21 ppm for ethyl group loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
